molecular formula C7H14ClNO3 B3008880 Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 2044704-66-5

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B3008880
CAS No.: 2044704-66-5
M. Wt: 195.64
InChI Key: FQGPNIORWLTSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a piperidine derivative that has a hydroxyl group at the fourth position and a carboxylate ester group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is then crystallized and dried to obtain the hydrochloride salt in a solid form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxopiperidine-3-carboxylate derivatives.

    Reduction: Formation of 4-hydroxypiperidine-3-methanol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxypiperidine-3-carboxylate: The non-hydrochloride form of the compound.

    4-Hydroxypiperidine-3-carboxylic acid: The carboxylic acid precursor.

    4-Oxopiperidine-3-carboxylate: An oxidized derivative.

Uniqueness

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is unique due to its combination of hydroxyl and ester functional groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGPNIORWLTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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